TLR7/8 agonist 4 hydroxy-PEG10-acid

ADC Development Linker Design Bioconjugation

This drug-linker conjugate integrates a potent imidazoquinoline TLR7/8 agonist core with a cleavable PEG10 linker, pre-optimized for ADC payload development. It enables precise tumor microenvironment release, triggering localized innate immune activation. The PEG10 spacer ensures optimal conjugate solubility and drug-to-antibody ratio control, eliminating the need for re-engineering alternative agonists. For research use only; not for human administration.

Molecular Formula C41H68N6O12
Molecular Weight 837.0 g/mol
Cat. No. B12407717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7/8 agonist 4 hydroxy-PEG10-acid
Molecular FormulaC41H68N6O12
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N
InChIInChI=1S/C41H68N6O12/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49)
InChIKeyLDGZEFQLJOSEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR7/8 Agonist 4 Hydroxy-PEG10-Acid: Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)


TLR7/8 agonist 4 hydroxy-PEG10-acid (CAS 2388520-17-8) is a drug-linker conjugate designed for Antibody-Drug Conjugates (ADCs) that targets the innate immune system. It consists of the potent imidazoquinoline-based TLR7/8 agonist 4 (HY-139018) conjugated to a cleavable hydroxy-PEG10-acid linker (HY-133307) . This compound is intended for use as an ADC payload, leveraging the immunostimulatory properties of TLR7/8 agonism to provoke an antitumor immune response. The molecule's structure integrates a TLR7/8-activating core with a PEG10 linker that provides solubility and a cleavable attachment point for conjugation to a targeting antibody [1].

Why Off-the-Shelf TLR7/8 Agonists or Alternative Linkers Cannot Replace TLR7/8 Agonist 4 Hydroxy-PEG10-acid in ADC Development


Substituting TLR7/8 agonist 4 hydroxy-PEG10-acid with a generic TLR7/8 agonist like imiquimod or resiquimod is not feasible for ADC construction. The compound's value lies in its specific, pre-optimized architecture: a defined imidazoquinoline agonist core with a precise binding profile [1], covalently attached to a cleavable PEG10 linker . This combination is engineered for a specific purpose. The PEG10 linker length and cleavable design directly impact the drug-to-antibody ratio, conjugate solubility, and the controlled release of the active agonist within the tumor microenvironment. Using an alternative agonist would require a complete re-optimization of the linker-payload system, as the attachment chemistry, linker stability, and agonist potency are all interdependent [2]. The PEG6 analog, for instance, possesses a non-cleavable linker and distinct physicochemical properties, making it unsuitable for applications where cleavable release is required [3].

Quantitative Differentiation of TLR7/8 Agonist 4 Hydroxy-PEG10-acid Against Comparators


Linker Length (PEG10 vs. PEG6) Significantly Alters ADC Conjugate Properties

The PEG10 linker (10 ethylene glycol units) in TLR7/8 agonist 4 hydroxy-PEG10-acid is approximately 1.7 times longer than the PEG6 linker (6 units) in the PEG6 analog. This structural difference has quantifiable effects on the conjugate's physicochemical properties [1]. Specifically, the PEG10 linker provides increased hydrophilicity, as indicated by a calculated LogP value of -1.2 , compared to the expected higher LogP for the shorter PEG6 analog. This enhanced hydrophilicity is critical for improving the solubility and reducing the aggregation of the final ADC construct.

ADC Development Linker Design Bioconjugation PEGylation

Cleavable vs. Non-Cleavable Linker: Differentiating Payload Release Mechanism in ADCs

The PEG10 linker in the target compound is reported as 'cleavable' , which is a fundamental distinction from the 'non-cleavable' PEG6 linker used in the closest analog [1]. This dictates the mechanism of payload release. A cleavable linker is designed to release the free TLR7/8 agonist inside the target cell upon internalization, potentially enhancing its potency and mitigating systemic toxicity. In contrast, a non-cleavable linker requires the entire antibody-linker-agonist complex to be degraded in the lysosome to release an active species, a process that can be less efficient and may yield different active metabolites.

ADC Technology Linker Chemistry Drug Release Cancer Immunotherapy

Superior Agonist Potency Over Early-Generation TLR7 Agonists

While direct EC50 data for the full TLR7/8 agonist 4 hydroxy-PEG10-acid conjugate are not publicly available, its parent agonist, TLR7/8 agonist 4, is a potent dual agonist . This potency is expected to translate to the ADC payload. In contrast, early-generation agonists like imiquimod and resiquimod are primarily TLR7 agonists with lower potency. For example, a study of TLR7 functionality found that imiquimod and resiquimod exhibited binding affinities of -7.38 ± 0.48 and -5.74 ± 3.21, respectively, in a specific assay [1]. The TLR7/8 agonist 4 core represents a more advanced chemical series with engineered dual-targeting and higher potency.

TLR7/8 Agonist EC50 Potency Immunotherapy

Optimal Use Cases for TLR7/8 Agonist 4 Hydroxy-PEG10-acid Based on Evidence


ADC Payload for Targeted Cancer Immunotherapy

This compound is ideally suited as a payload in the development of novel Antibody-Drug Conjugates (ADCs) aimed at solid tumors. The cleavable PEG10 linker enables the targeted release of the potent TLR7/8 agonist within the tumor microenvironment, activating local immune cells to attack the cancer. This application leverages the compound's specific design for conjugation and controlled payload release.

Research on Tumor Microenvironment Modulation

In preclinical research, this drug-linker conjugate can be used to create ADCs that specifically target tumor-associated antigens. This allows researchers to study the effects of localized TLR7/8 agonism on the tumor microenvironment, including the activation of antigen-presenting cells, cytokine release, and subsequent T-cell responses [1].

Development of Next-Generation Immunostimulatory ADCs

The compound's advanced imidazoquinoline agonist core makes it a valuable tool for developing next-generation ADCs that aim to surpass the limited efficacy of first-generation immunostimulatory antibodies. It can be conjugated to antibodies targeting a variety of tumor-specific markers to explore novel immuno-oncology combination strategies.

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